molecular formula C18H20N2OS B2458362 (4-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 896356-95-9

(4-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2458362
M. Wt: 312.43
InChI Key: AAHPLHIADLWLFY-UHFFFAOYSA-N
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Description

This would typically involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name could also be included.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Structural Analysis

  • Novel N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, were synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The crystal structure of one such compound, featuring the arylsulfonyl moiety, was reported, indicating potential applications in material science and structural chemistry (Wang et al., 2015).

Biological Activities

  • A series of (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanones were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with certain substituents on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).

Anticancer Potential

  • A series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles were screened for their antiproliferative properties against a large number of cancer cell lines. Some analogues demonstrated excellent antiproliferative properties with low nanomolar GI50 values, and potent inhibition of tubulin polymerization. This suggests their potential as novel and potent tubulin polymerization inhibitors with anticancer therapeutic potential (Prinz et al., 2017).

Molecular Docking and Theoretical Studies

  • Novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone were synthesized and characterized, with their structures optimized using density functional theory. Molecular docking studies were carried out to understand their antibacterial activity, showcasing the integration of computational chemistry in drug design and discovery (Shahana & Yardily, 2020).

Material Science and NLO Applications

  • Organic compounds with structural similarities, such as (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, were synthesized and characterized for their nonlinear optical (NLO) properties. The study of these compounds contributes to the development of new materials for optical and electronic applications (Revathi et al., 2018).

Safety And Hazards

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Future Directions

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Please note that this is a general guideline and the specific details would depend on the particular compound and the available literature. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry professional or a scientific literature database.


properties

IUPAC Name

(4-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-22-17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHPLHIADLWLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylthio)phenyl)(4-phenylpiperazin-1-yl)methanone

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